Technical Guide: Synthesis and Characterization of Dimethyl 2-(2-methoxyphenoxy)malonate
Technical Guide: Synthesis and Characterization of Dimethyl 2-(2-methoxyphenoxy)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-(2-methoxyphenoxy)malonate, a valuable intermediate in organic synthesis.[1][2] This document details two established synthetic protocols, outlines the compound's key physicochemical and spectral properties, and includes predicted infrared spectroscopic data. Furthermore, this guide presents a logical workflow for its synthesis and a conceptual diagram illustrating its potential structure-activity relationships based on the bioactivities of related compounds.
Introduction
Dimethyl 2-(2-methoxyphenoxy)malonate is a malonate ester derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly those incorporating a methoxyphenyl moiety.[1][3] Its structural features, including the reactive methylene group flanked by two ester functionalities, allow for a variety of chemical transformations such as alkylation, condensation, and cyclization reactions.[3] This makes it a compound of interest in medicinal chemistry for the development of novel bioactive compounds.[3] This guide summarizes the available scientific data on its synthesis and characterization to support further research and development.
Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
Two primary methods for the synthesis of dimethyl 2-(2-methoxyphenoxy)malonate have been reported, both involving the reaction of guaiacol (2-methoxyphenol) with a malonate derivative.
Experimental Protocols
Method 1: Synthesis using Sodium Methoxide in Methanol
This procedure involves the reaction of guaiacol with dimethyl 2-chloromalonate in the presence of a sodium methoxide solution.
-
Materials:
-
Guaiacol (12.5 g, 0.100 mol, 1.0 eq.)
-
Dimethyl 2-chloromalonate (19.0 g, 0.114 mol, 1.14 eq.)
-
Sodium (2.3 g, 0.10 mol, 1.0 eq.)
-
Methanol (75 ml)
-
Toluene
-
Deionized water
-
1% Aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of sodium methoxide is prepared by slowly adding sodium to methanol.
-
This sodium methoxide solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.
-
The reaction mixture is stirred at 45 °C for 1 hour.
-
After the reaction is complete, the volatile components are removed by rotary evaporation.
-
The remaining residue is dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.
-
Method 2: Synthesis using Sodium Hydroxide in Toluene
This alternative method utilizes sodium hydroxide as the base and toluene as the solvent.
-
Materials:
-
Guaiacol (200 g, 1.61 mol)
-
Sodium hydroxide (67.6 g, 1.692 mol)
-
Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)
-
Toluene (1 L)
-
-
Procedure:
-
Guaiacol is dissolved in toluene at room temperature, followed by the addition of sodium hydroxide.
-
The mixture is heated to reflux to remove water azeotropically.
-
Dimethyl 2-chloromalonate is then added at 65 °C over a period of 30 minutes.
-
The reaction mixture is heated to reflux and stirred for 3 hours.
-
After cooling, the solution is concentrated to yield the product.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for dimethyl 2-(2-methoxyphenoxy)malonate.
Characterization Data
The synthesized dimethyl 2-(2-methoxyphenoxy)malonate is typically obtained as a viscous oil or a white to off-white solid.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₆ | [4] |
| Molecular Weight | 254.24 g/mol | [4] |
| Appearance | Viscous oil or white to off-white solid | [3][4] |
| Boiling Point | 131 °C (literature value 128 °C) | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane and methanol. | [3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity & Integration |
| 7.12-7.00 | (m, 2H) |
| 6.98-6.90 | (m, 1H) |
| 6.90-6.82 | (m, 1H) |
| 5.27 | (s, 1H) |
| 3.85 | (s, 3H) |
| 3.84 | (s, 6H) |
| Reference: | [4] |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 166.2 | (2C, C=O) |
| 150.4 | (Ar-C) |
| 146.0 | (Ar-C) |
| 124.4 | (Ar-CH) |
| 120.8 | (Ar-CH) |
| 119.0 | (Ar-CH) |
| 112.5 | (Ar-CH) |
| 78.4 | (CH) |
| 55.8 | (OCH₃) |
| 53.0 | (2C, OCH₃) |
| Reference: | [4] |
3.2.2. Mass Spectrometry (MS)
| Technique | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869, Found: 255.0870 |
| Reference: | [4] |
3.2.3. Infrared (IR) Spectroscopy
An experimental IR spectrum for dimethyl 2-(2-methoxyphenoxy)malonate was not found in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic, -OCH₃ and -CH) | 3000-2850 |
| C=O stretching (ester) | ~1750-1735 (strong) |
| C=C stretching (aromatic) | ~1600 and ~1475 |
| C-O-C stretching (aryl ether) | ~1250 (asymmetric) and ~1040 (symmetric) |
| C-O stretching (ester) | ~1200-1000 |
Potential Biological Relevance
While no specific signaling pathways involving dimethyl 2-(2-methoxyphenoxy)malonate have been elucidated, its structural components, the 2-methoxyphenol (guaiacol) and malonate moieties, are present in various biologically active molecules. This suggests potential for this compound to be a precursor for molecules targeting a range of biological processes. For instance, it is a precursor for the synthesis of dual endothelin receptor antagonists and molecules targeting neurodegenerative diseases.[3]
Conceptual Diagram of Structure-Activity Relationships
Caption: Potential structure-activity relationships of dimethyl 2-(2-methoxyphenoxy)malonate.
Conclusion
This technical guide has consolidated the available information on the synthesis and characterization of dimethyl 2-(2-methoxyphenoxy)malonate. The detailed experimental protocols and comprehensive characterization data, including NMR and mass spectrometry, provide a solid foundation for researchers. While a specific infrared spectrum is not available, the predicted absorption bands offer guidance for its identification. The provided diagrams for the synthesis workflow and potential bioactivity offer a clear visual representation of its preparation and potential applications in drug discovery and development. This document serves as a valuable resource for scientists working with this versatile chemical intermediate.
